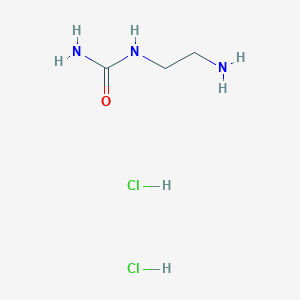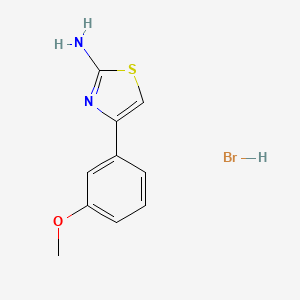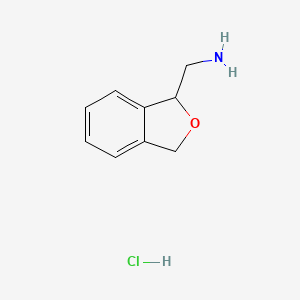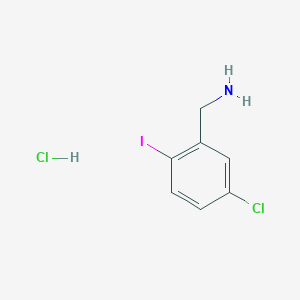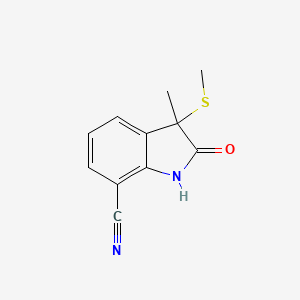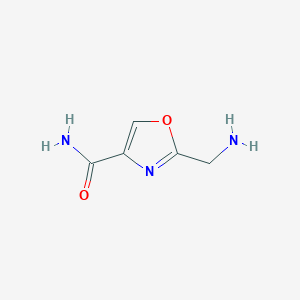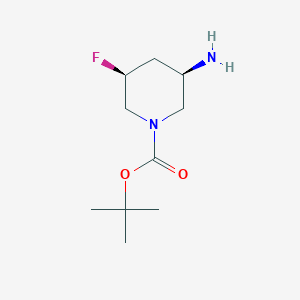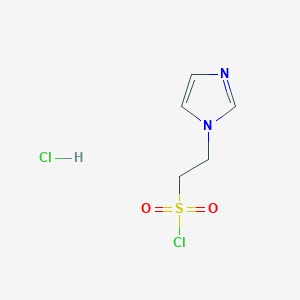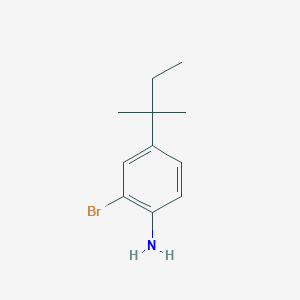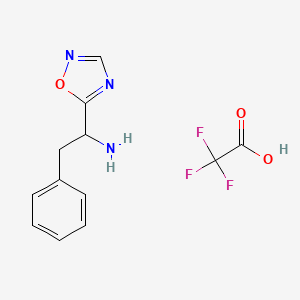
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid
Vue d'ensemble
Description
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid is a chemical compound that features a 1,2,4-oxadiazole ring fused to a phenylethan-1-amine moiety, with trifluoroacetic acid as a counter ion
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate oxadiazole precursor and phenylethan-1-amine
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the oxadiazole ring or the phenylethan-1-amine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of amine or alcohol groups.
Substitution: Introduction of different substituents on the oxadiazole ring or phenylethan-1-amine moiety.
Applications De Recherche Scientifique
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules.
Medicine: The compound may be investigated for its pharmacological properties, including its potential use as an active pharmaceutical ingredient.
Industry: It can be used in the production of various chemical products, including agrochemicals and materials science.
Mécanisme D'action
The mechanism by which 1-(1,2,4-oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but differ in the substituents on the aniline group.
1,2,4-Oxadiazole derivatives: These compounds have various substituents on the oxadiazole ring, leading to different biological activities.
Uniqueness: 1-(1,2,4-oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid is unique due to its specific combination of the oxadiazole ring and phenylethan-1-amine moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.C2HF3O2/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,7,9H,6,11H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRSDISKBVFRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=NO2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3249585.png)
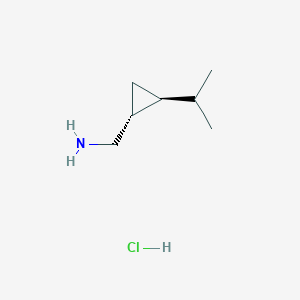
![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride](/img/structure/B3249615.png)
